molecular formula C10H18O2 B11974436 Bicyclo(2.2.2)octane-2,3-dimethanol CAS No. 65942-08-7

Bicyclo(2.2.2)octane-2,3-dimethanol

Cat. No.: B11974436
CAS No.: 65942-08-7
M. Wt: 170.25 g/mol
InChI Key: CPIZOXNOIVZVGA-UHFFFAOYSA-N
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Description

Bicyclo(222)octane-2,3-dimethanol is an organic compound with the molecular formula C10H18O2 It is a derivative of bicyclo(222)octane, a bicyclic hydrocarbon The compound features two hydroxyl groups attached to the second and third carbon atoms of the bicyclo(222)octane structure, making it a diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo(2.2.2)octane-2,3-dimethanol typically involves the Diels-Alder reaction followed by ring-closing metathesis. One common approach is to start with a suitable diene and dienophile to form the bicyclo(2.2.2)octane core. Subsequent functionalization of the core can be achieved through allylation and oxidation reactions to introduce the hydroxyl groups at the desired positions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.2)octane-2,3-dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield bicyclo(2.2.2)octane-2,3-dione, while reduction can produce bicyclo(2.2.2)octane.

Mechanism of Action

The mechanism by which bicyclo(2.2.2)octane-2,3-dimethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The rigid bicyclic structure can influence the binding affinity and specificity of the compound for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(2.2.2)octane-2,3-diol: Similar in structure but lacks the methanol groups.

    Bicyclo(2.2.2)octane-1,4-diol: Another diol derivative with hydroxyl groups at different positions.

    Bicyclo(2.2.2)octane-2,3-dicarboxylic acid: Contains carboxylic acid groups instead of hydroxyl groups.

Uniqueness

Bicyclo(2.2.2)octane-2,3-dimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two hydroxyl groups on adjacent carbon atoms in a rigid bicyclic framework makes it a valuable compound for studying stereochemistry and reactivity in constrained environments .

Properties

CAS No.

65942-08-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

[3-(hydroxymethyl)-2-bicyclo[2.2.2]octanyl]methanol

InChI

InChI=1S/C10H18O2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h7-12H,1-6H2

InChI Key

CPIZOXNOIVZVGA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(C2CO)CO

Origin of Product

United States

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